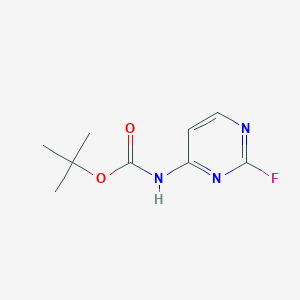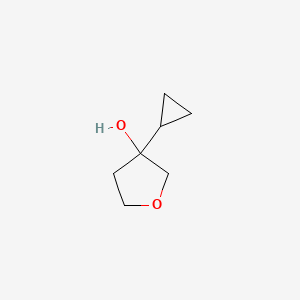
3-Cyclopropyltetrahydrofuran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyltetrahydrofuran-3-OL is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a tetrahydrofuran ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom, making it an interesting subject for synthetic and mechanistic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyltetrahydrofuran-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 1,4-diols using cerium ammonium nitrate at room temperature, which yields tetrahydrofuran derivatives with high stereoselectivity . Another approach involves the use of nickel catalysts and diaryl ketones to enable photochemical C-C bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl-substituted ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Cyclopropyltetrahydrofuran-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and cyclopropyl ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the tetrahydrofuran ring.
3-Cyclopropyloxetan-3-OL: Similar structure with an oxetane ring instead of tetrahydrofuran.
Uniqueness
3-Cyclopropyltetrahydrofuran-3-OL is unique due to the presence of both a cyclopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7(6-1-2-6)3-4-9-5-7/h6,8H,1-5H2 |
Clave InChI |
IWOLCQPEIRJNCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CCOC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


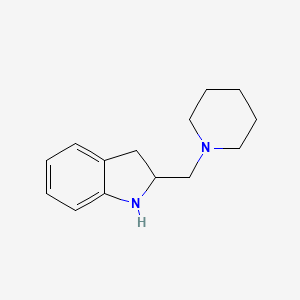
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)

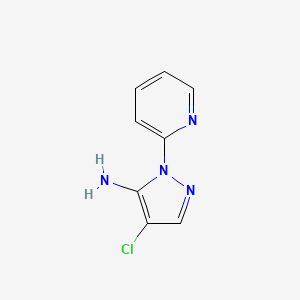


![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
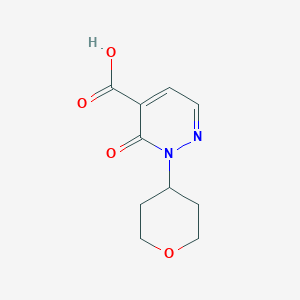
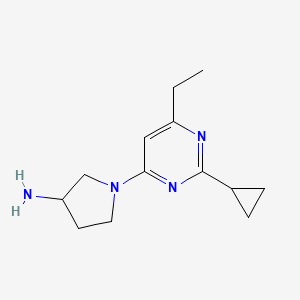

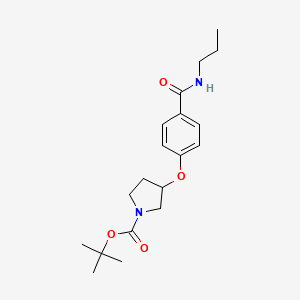
![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
